Humulinone
Description
Contextual Background in Hop Chemistry Research
Hop resins are broadly classified into soft resins (soluble in low-boiling paraffin (B1166041) hydrocarbons) and hard resins (insoluble in hexane (B92381) but soluble in ether and cold methanol). The alpha-acids and beta-acids are the most well-studied compounds in the soft resin fraction. kyoto-u.ac.jp During hop storage, these primary bitter acids are susceptible to oxidation, leading to the formation of various oxidized derivatives. kyoto-u.ac.jp Humulinones are recognized as major oxidation products derived from alpha-acids. kyoto-u.ac.jpbarthhaas.comresearchgate.net While many studies have explored the chemical oxidation of isolated alpha-acids, confirming the occurrence of these products, including humulinones, in oxidized hops has been a subject of research, often requiring the development of suitable analytical methods. kyoto-u.ac.jpresearchgate.net
Historical Evolution of Humulinone Identification and Study
The investigation into the oxidation products of hop acids began in the 1950s. This compound was first identified as a constituent of hops in 1950 by Cook and Harris. oregonstate.edursc.org Their work, published in "The Chemistry of Hop Constituents. Part I. This compound, a new constituent of hops," described the isolation of this new compound from methanolic extracts of hop cones. rsc.org Initially, there was some skepticism regarding its natural occurrence in hops, with some researchers suggesting it might be an artifact of the isolation process. oregonstate.edu However, later studies confirmed its presence in hop cones. Cook and Harris isolated this compound as a crystalline sodium salt and determined its chemical formula to be C21H30O6. rsc.orgwikidata.orgnih.gov Early research also noted that this compound was soluble in organic solvents but insoluble in water. rsc.org Initial estimations of its bitterness compared to iso-alpha-acids varied, with some early reports suggesting it was about 35% as bitter. researchgate.netasbcnet.org
Current Research Significance in Hop-Derived Compound Science
Current research on this compound is significant for several reasons. It is now understood that humulinones are naturally formed by the oxidation of alpha-acids within the hop, and their concentration can increase during hop storage, particularly after pelleting. hopsteiner.deasbcnet.orgagraria.com.brmbaa.com The formation appears to be unavoidable, even in vacuum-packed hops, although it is faster at higher temperatures. agraria.com.brmundiconvenius.pt The Hop Storage Index (HSI), a measure of hop deterioration, has been positively correlated with this compound concentration, although this relationship can be variety-dependent. hopsteiner.deasbcnet.orgagraria.com.brscottjanish.comquaff.orgbarthhaas.com
While traditionally the bitterness of beer was primarily attributed to iso-alpha-acids formed during boiling, recent research highlights the contribution of other compounds, including humulinones, particularly in beers produced with dry hopping. researchgate.nettandfonline.comresearchgate.netjohnihaas.com Humulinones are more polar and soluble in beer than iso-alpha-acids, leading to their significant presence in dry-hopped beers. hopsteiner.deagraria.com.bragraria.com.br Studies have shown this compound concentrations ranging from 3 to 24 ppm in commercial India Pale Ales. hopsteiner.deagraria.com.br The bitterness intensity of humulinones has been reported to be approximately 65-70% that of iso-alpha-acids. hopsteiner.deasbcnet.orgagraria.com.brmundiconvenius.ptjohnihaas.comresearchgate.net This has led to a reassessment of bitterness calculations, especially for dry-hopped beers, where humulinones can play a significant role in the perceived bitterness. researchgate.nettandfonline.commilkthefunk.com Furthermore, research continues into the exact mechanism of this compound formation in hops, which is still not fully understood, although the oxidation of humulones in aerobic storage is considered a primary driver. hopsteiner.dequaff.orgresearchgate.net Novel oxidation products derived from humulinones have also been identified, suggesting further complexity in the chemistry of aged hops. barthhaas.com
Observed this compound Concentrations
| Source Type | Typical Concentration Range (w/w %) | Notes |
| Baled Hops (Good Quality) | < 0.2 - 0.3 | Can increase after pelleting. agraria.com.br |
| Hop Pellets | 0.2 - 0.5 or more | Higher than baled hops. asbcnet.orgagraria.com.brmbaa.comscottjanish.com |
| Aged/High HSI Hops | > 0.4 | Can be well over 0.4%. agraria.com.br |
| Commercial Dry-Hopped Beers | 3 - 24 ppm | Measured by HPLC. hopsteiner.deagraria.com.br |
Relative Bitterness Intensity
| Compound | Relative Bitterness (vs. Iso-alpha-acids) | Source |
| This compound | 65-70% | hopsteiner.deasbcnet.orgagraria.com.brmundiconvenius.ptjohnihaas.comresearchgate.net |
| Iso-alpha-acids | 100% | (Reference) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
26110-47-4 |
|---|---|
Molecular Formula |
C21H30O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H30O6/c1-12(2)7-8-16(23)21(27)19(25)17(15(22)11-14(5)6)18(24)20(21,26)10-9-13(3)4/h7,9,14,24,26-27H,8,10-11H2,1-6H3 |
InChI Key |
KXBNQEYVZSCSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)(C(=O)CC=C(C)C)O)(CC=C(C)C)O)O |
Origin of Product |
United States |
Chemical Structure and Stereochemistry of Humulinone
Molecular Framework Elucidation
The molecular framework of humulinone consists of a cyclopent-2-en-1-one ring system substituted with hydroxyl groups, an acyl side chain, and prenyl side chains. hmdb.cascribd.com Elucidation of its structure has involved techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). scribd.comkyoto-u.ac.jp Studies on the autoxidation products of humulone (B191422), a representative alpha-acid congener, have contributed to understanding the structural changes that lead to this compound formation. scribd.com
This compound has a molecular formula of C₂₁H₃₀O₆ and a molecular weight of 378.465 g/mol . hmdb.canih.govjst.go.jp
Here is a table summarizing key molecular properties:
| Property | Value | Unit | Source |
| Molecular Formula | C₂₁H₃₀O₆ | - | hmdb.canih.govjst.go.jp |
| Average Molecular Weight | 378.4593 | g/mol | hmdb.ca |
| Monoisotopic Mass | 378.204238692 | Da | hmdb.ca |
| PubChem CID | 534962 | - | nih.govwikidata.org |
Isomeric and Homologous Forms of this compound
Similar to the alpha-acids from which they are derived, humulinones exist as a mixture of homologous forms that differ in the structure of their acyl side chains. The three main this compound homologs correspond to the three main alpha-acid congeners: cohumulone, humulone, and adhumulone. oregonstate.edushimadzu.comscottjanish.comkyoto-u.ac.jp These are Cothis compound, this compound (also referred to as n-humulinone), and Adthis compound. kyoto-u.ac.jptandfonline.com
Here is a table outlining the main this compound homologs and their corresponding alpha-acid precursors:
| This compound Homolog | Corresponding Alpha-Acid | Acyl Side Chain |
| Cothis compound (6a) | Cohumulone (1a) | Isopropyl |
| This compound (6b) | Humulone (1b) | Isobutyl |
| Adthis compound (6c) | Adhumulone (1c) | sec-Butyl (2-methylbutyl) |
Note: The numbering (6a, 6b, 6c) and (1a, 1b, 1c) are based on a common nomenclature used in hop chemistry literature. kyoto-u.ac.jptandfonline.com
Cothis compound (6a)
Cothis compound is the this compound homolog derived from cohumulone. scielo.brkyoto-u.ac.jptandfonline.com It has a molecular formula of C₂₀H₂₈O₆. tum.de Cothis compound has a PubChem CID of 196915, although this CID is listed for Cohumulone in one source, indicating potential for confusion or a close relationship. nih.gov Another source links m/z 363.3 to cothis compound, corresponding to a molecular formula of C₂₀H₂₈O₆. ugr.es
This compound (6b)
This compound, often referred to as n-humulinone, is derived from humulone (n-humulone). kyoto-u.ac.jptandfonline.com Its molecular formula is C₂₁H₃₀O₆. hmdb.canih.govjst.go.jp The deprotonated molecular ion of this compound/adthis compound has been observed at m/z 377.2, consistent with an oxidation product of humulone/adhumulone. scielo.br
Adthis compound (6c)
Adthis compound is the this compound homolog originating from adhumulone. kyoto-u.ac.jptandfonline.com Adthis compound has the same molecular formula as this compound, C₂₁H₃₀O₆, as adhumulone is an isomer of humulone. nih.govnih.gov Adthis compound can exist as two diastereomers due to an additional chiral center in its acyl side chain. kyoto-u.ac.jp These diastereomers have been detected as separate peaks in chromatographic analysis. kyoto-u.ac.jp Adhumulone has a PubChem CID of 44566583. nih.gov
Stereochemical Characterization
The stereochemistry of humulinones is a crucial aspect of their chemical identity. Humulinones are formed through the oxidation of alpha-acids, which themselves possess defined stereocenters. kyoto-u.ac.jpcraftbrewersconference.com
Racemic Mixtures (e.g., 4R5R, 4S5S)
Research indicates that cothis compound (6a) and this compound (6b) typically exist as racemic mixtures, specifically as 4R,5R and 4S,5S enantiomers. kyoto-u.ac.jp These racemic mixtures are often detected as single peaks in chromatographic analyses. kyoto-u.ac.jp Adthis compound (6c), however, presents a more complex stereochemical profile due to the presence of an additional chiral carbon in its acyl side chain, leading to the existence of diastereomers. kyoto-u.ac.jp
The stereochemical relationship between humulinones and their precursors, iso-alpha-acids, has been noted, particularly concerning the relative stereochemistry of the side chains on the five-membered ring. kyoto-u.ac.jp
Diastereomeric Forms
The stereochemistry of humulinones is influenced by chiral centers within the molecule. For cothis compound and this compound, which lack an additional chiral center in their acyl side chains, they typically exist as racemic mixtures of (4R,5R) and (4S,5S) configurations at the chiral carbons in the five-membered ring kyoto-u.ac.jp. These are detected as single peaks in chromatography due to their existence as racemic mixtures kyoto-u.ac.jp.
Adthis compound, however, has an additional fixed chiral carbon (2′′′S) in its sec-butyl side chain, in addition to the chiral centers in the ring kyoto-u.ac.jp. This results in adthis compound existing as two diastereomers kyoto-u.ac.jp. These diastereomers can be separated and detected as two distinct peaks of equal intensity using analytical methods like HPLC kyoto-u.ac.jpresearchgate.net.
Trans-Isomer Specificity (e.g., Trans-Cothis compound, Trans-Humulinone, Trans-Adthis compound)
While the term "trans" is commonly associated with the stereochemistry of iso-alpha-acids (which exist as cis and trans isomers due to the configuration around a double bond in the ring formed during isomerization) tandfonline.commilkthefunk.comuniversiteitleiden.nlresearchgate.net, the application of "trans-isomer specificity" directly to humulinones in the same context as iso-alpha-acids is less common in the provided search results. Humulinones are oxidation products with a different ring structure compared to the isohumulones tandfonline.comoregonstate.edu.
However, the relative stereochemistry of side chains in this compound derivatives can be described as trans. For example, in a study examining 4′-hydroxyallohumulinones (oxidation products related to humulinones), the relative stereochemistry of the side chains at C-4 and C-5 was found to be trans, similar to trans-isohumulone (B12851432) and this compound, based on 1H NMR chemical shift differences kyoto-u.ac.jp. This suggests that while not undergoing the same cis-trans isomerization as iso-alpha-acids, the trans arrangement of substituents on the five-membered ring is a relevant stereochemical feature of humulinones and their derivatives kyoto-u.ac.jp.
Theoretical Computational Studies of Molecular Conformation
Theoretical computational studies, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are valuable tools for understanding the molecular conformation and stability of chemical compounds, including those derived from hops acs.orgfrontiersin.orgkallipos.gr.
Research has utilized DFT approaches to perform quantum chemical computations to optimize the structures of hop-derived molecules and assess their stability frontiersin.org. Molecular dynamics simulations are employed to analyze the binding modes and stability of these compounds under simulated physiological conditions, providing insights into their behavior and interactions frontiersin.org. These computational methods can help in determining the lowest energy conformers and understanding the flexibility of different parts of the molecule, such as dihedral angles acs.orgfrontiersin.org. For instance, computational studies have depicted conformational flexibility by examining molecular energy profiles with respect to specific dihedral angles acs.org.
Furthermore, techniques like NMR spectroscopy, coupled with computational analysis (e.g., PERCH NMR software), are used to determine coupling constants and chemical shifts, which provide detailed information about the conformation and structure of molecules acs.orgacs.org. Comparing experimental data, such as ECD spectra, with calculated spectra from computational models helps in assigning absolute configurations of chiral centers acs.org.
Computational studies contribute to a deeper understanding of the three-dimensional arrangement of atoms in humulinones and related compounds, which is crucial for understanding their chemical behavior and potential interactions.
Synthetic Pathways and Isolation Methodologies for Humulinone
Laboratory Synthesis from Hop Acid Precursors
Humulinone is typically synthesized in the laboratory through the oxidative transformation of alpha-acids, such as humulones.
Synthesis from Alpha-Acids (Humulones)
Humulinones (mixtures of cothis compound, this compound, and adthis compound) and pure this compound can be prepared from alpha-acids fractions or pure humulone (B191422) kyoto-u.ac.jp. The oxidation mechanism from alpha-acids to humulinones in hops is thought to be analogous to the reaction of isolated alpha-acids with a peroxide reagent kyoto-u.ac.jpresearchgate.net.
Oxidative Transformation Protocols (e.g., Peroxidation with Cumene (B47948) Hydroperoxide)
A common method for synthesizing humulinones involves the reaction of alpha-acids with peroxide reagents. Specifically, the reaction of alpha-acids or humulone with cumene hydroperoxide in a two-phase solvent system has been reported kyoto-u.ac.jptandfonline.com. For instance, a protocol describes dissolving an alpha-acids fraction (1.0 g) and cumene hydroperoxide (0.5 mL) in diethyl ether (5 mL) kyoto-u.ac.jp. Saturated sodium bicarbonate (35 mL) is then added to create a bi-layer, which is kept at room temperature in a sealed flask for 4 days kyoto-u.ac.jp. Sodium salts of humulinones are deposited at the border of the bi-layer under these conditions kyoto-u.ac.jp. The preparation of this compound by the oxidation of humulone using cumene hydroperoxide in basic D2O has also been reported, yielding isohumulinones with partial deuterium (B1214612) incorporation researchgate.net.
Reaction Conditions and Optimization
The synthesis of humulinones from alpha-acids using peroxide reagents often involves a two-phase solvent system, such as diethyl ether and saturated sodium bicarbonate kyoto-u.ac.jp. The reaction is typically conducted at room temperature over several days kyoto-u.ac.jp. While specific detailed optimization studies for maximizing this compound yield using cumene hydroperoxide were not extensively detailed in the search results, general principles of organic synthesis suggest factors such as reagent stoichiometry, reaction time, temperature, and solvent system composition can influence the outcome physicsandmathstutor.comwikipedia.orguc.pt. The use of a basic aqueous phase (like saturated sodium bicarbonate) in conjunction with an organic phase is crucial for this type of oxidation kyoto-u.ac.jp.
Isolation and Purification Techniques for Research Applications
For research applications, isolating and purifying this compound from synthesis mixtures or natural sources like oxidized hops is essential to obtain high-purity material.
Preparative Chromatographic Separations
Preparative liquid chromatography is a key technique used for the isolation and purification of humulinones researchgate.nettandfonline.comasbcnet.orgresearchgate.net. This approach allows for the separation of humulinones from other hop acids and oxidation products based on their differing polarities and affinities for the stationary phase.
Column Chromatography (e.g., Diaion HP-20)
Column chromatography, particularly using adsorbent resins like Diaion HP-20, is employed in the isolation process of humulinones and related oxidized hop compounds kyoto-u.ac.jp. Diaion HP-20 is a non-polar copolymer styrene-divinylbenzene adsorbent resin used in reversed-phase chromatography sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com. It has a porous structure with a high surface area, making it suitable for adsorbing hydrophobic compounds sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comthermofisher.in.
In one isolation procedure, an extract from oxidized hops was applied to a Diaion HP-20 column and eluted step-wise with increasing concentrations of ethanol (B145695) in water (e.g., 10%, 30%, 60%, 80%, and 100% EtOH) kyoto-u.ac.jp. This step-wise elution helps to separate compounds based on their differing affinities for the non-polar stationary phase and the increasingly polar mobile phase kyoto-u.ac.jp. Fractions containing humulinones can then be collected for further purification if necessary kyoto-u.ac.jp. Diaion HP-20 has been used for the isolation of 4'-hydroxyallohumulinones, which were detected alongside humulinones and hulupones in oxidized hops kyoto-u.ac.jp.
Preparative reversed-phase liquid chromatography has been successfully used to obtain high-purity this compound extracts, with reported purities exceeding 93% as measured by HPLC tandfonline.comasbcnet.orgresearchgate.net.
Preparative High Performance Liquid Chromatography (ODS HPLC)
Preparative HPLC, particularly utilizing Octadecyl Silyl (ODS) stationary phases (C18 columns), is a common technique for the isolation and purification of humulinones from oxidized hop materials. kyoto-u.ac.jptandfonline.comikm.org.mythermofisher.com This method leverages the differences in polarity between humulinones and other compounds present in the extract to achieve separation. tandfonline.com
Studies have utilized reverse-phase preparative liquid chromatography to obtain high-purity this compound extracts. asbcnet.orgresearchgate.netresearchgate.netresearchgate.netoregonstate.edu For instance, one study reported achieving this compound extracts with 93.7% and 93.5% purity using previously established oxidation methods followed by preparative liquid chromatography. asbcnet.orgresearchgate.netresearchgate.netoregonstate.edu
Isolation procedures may involve initial steps such as extraction with solvents (e.g., acidic methanol (B129727) or ethanol) followed by column chromatography (e.g., Diaion HP-20) before the final purification step using preparative ODS HPLC. mundiconvenius.ptagraria.com.brkyoto-u.ac.jptandfonline.com The elution is typically monitored using a UV detector, often at a wavelength of 270 nm, as humulinones exhibit UV absorption in this region. mundiconvenius.ptagraria.com.brkyoto-u.ac.jptandfonline.comlaborveritas.ch
Crystallization and Salt Formation
To obtain stable and pure forms of this compound, particularly for use as analytical standards, crystallization and salt formation techniques are employed. tandfonline.comresearchgate.netresearchgate.net
Dicyclohexylamine (B1670486) (DCHA) Salt Preparation (e.g., DCHA-Humulinones)
A common method for stabilizing and purifying this compound is the formation of a crystalline salt with dicyclohexylamine (DCHA). mundiconvenius.ptagraria.com.brtandfonline.comresearchgate.netresearchgate.netasbcnet.org This involves treating laboratory-prepared this compound with one equivalent of dicyclohexylamine in an organic solvent, such as methanol. mundiconvenius.ptagraria.com.brtandfonline.com
The reaction between this compound and DCHA yields a DCHA-Humulinone salt. mundiconvenius.ptagraria.com.brtandfonline.comresearchgate.netasbcnet.org This salt is known to be stable and crystalline, making it suitable for storage and use as a reliable standard for analytical techniques like HPLC. tandfonline.comresearchgate.netresearchgate.netasbcnet.org
One reported preparation involved dissolving this compound resin in methanol, drying it, warming it, and then slowly treating it with DCHA, which resulted in the solidification of the sample. tandfonline.com
Recrystallization for Purity Enhancement
Recrystallization is a crucial step following the initial salt formation to further enhance the purity of the DCHA-Humulinone salt. agraria.com.brlaborveritas.chresearchgate.netnih.govoregonstate.edu The DCHA-Humulinone salt is typically recrystallized multiple times, often twice, from a suitable solvent, such as methanol. mundiconvenius.ptagraria.com.br
This process involves dissolving the crude salt in a hot solvent and then allowing the solution to cool slowly, causing the desired crystalline salt to precipitate while impurities remain in the solution. learnlibre.comtutorchase.com The recrystallized salt is then filtered and dried. mundiconvenius.ptagraria.com.br Recrystallization is a standard technique used to purify crystalline compounds by removing soluble impurities. tutorchase.com
Purity Assessment of Synthesized and Isolated Compounds
The purity of synthesized and isolated this compound, particularly in the form of its DCHA salt, is routinely assessed using analytical techniques, with HPLC being the primary method. mundiconvenius.ptagraria.com.brasbcnet.orgresearchgate.netresearchgate.netresearchgate.netoregonstate.edunih.gov
HPLC analysis is performed using C18 columns and specific mobile phases, often with detection at 270 nm. mundiconvenius.ptagraria.com.brkyoto-u.ac.jptandfonline.comlaborveritas.ch The purity is determined by measuring the area percentage of the this compound peak(s) relative to the total peak area in the chromatogram. laborveritas.ch
Research findings indicate varying purity levels depending on the preparation and isolation methods used. For example, a lab-prepared this compound-DCHA salt was determined to be 66.5% this compound after being recrystallized twice in methanol. mundiconvenius.ptagraria.com.br Extracts of this compound with purities of 93.7% and 93.5% have been achieved through preparative liquid chromatography. asbcnet.orgresearchgate.netresearchgate.netresearchgate.netoregonstate.edu
The purity assessment is critical to ensure the quality of this compound preparations, especially when they are intended for use as analytical standards or in research studies. The International Hop Standards Committee (IHSC) determines the concentration of humulinones in calibration standards like DCHA-Humulinones, taking into account the major forms present (trans-cothis compound, trans-humulinone, and trans-adthis compound). laborveritas.ch
Purity Data Examples
| Compound | Preparation Method | Purity (%) | Assessment Method | Source |
| This compound-DCHA salt | Lab prepared, recrystallized twice from methanol | 66.5 | HPLC | mundiconvenius.ptagraria.com.br |
| This compound extract | Oxidation of α-acids, preparative liquid chromatography | 93.7 | HPLC-MS | asbcnet.org |
| This compound extract | Oxidation of α-acids, preparative liquid chromatography | 93.5 | HPLC | researchgate.netresearchgate.netresearchgate.netoregonstate.edu |
| DCHA-Humulinones | Purified preparation (ICS-Hum1) | 65.6 | IHSC determination | laborveritas.ch |
Note: The purity of the DCHA salt is often expressed as the percentage of the this compound free acid equivalent.
Analytical Characterization and Quantification Methodologies for Humulinone
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are fundamental in determining the molecular structure of humulinone and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound, providing detailed information about the arrangement of atoms within the molecule. researchgate.netresearchgate.netnih.gov
¹H NMR spectroscopy is routinely used to analyze the proton environment in this compound. The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum provide insights into the different types of protons present and their neighboring atoms. researchgate.netpsu.eduumsl.edu For instance, ¹H NMR data for this compound in CD₃OD at 400 MHz has been reported, and analysis of coupling patterns (COSY) helps in assigning proton signals to specific positions within the molecule.
Two-dimensional NMR techniques, such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), are particularly valuable for establishing carbon-carbon connectivity, which is essential for confirming the carbon skeleton of complex molecules like this compound. researchgate.netljmu.ac.uklibretexts.orghuji.ac.il While ¹H and ¹³C NMR, along with techniques like HMQC and HMBC, are commonly used for structural assignments, 2D INADEQUATE can provide unambiguous determination of ¹³C-¹³C spin-spin connectivities, especially useful for structures with quaternary carbons or limited hydrogen content. researchgate.netljmu.ac.uklibretexts.orghuji.ac.il However, INADEQUATE is known for its low sensitivity due to the low natural abundance of ¹³C isotopes, often requiring concentrated samples or enriched materials. ljmu.ac.uklibretexts.orghuji.ac.il
Proton Nuclear Magnetic Resonance (¹H NMR)
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. researchgate.netacs.orgresearchgate.netoregonstate.edutandfonline.com
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS) such as LC-TOFMS (Liquid Chromatography-Time-of-Flight Mass Spectrometry), provides accurate mass measurements that allow for the determination of the elemental composition of this compound and its related compounds. shimadzu.comlaborveritas.chtandfonline.comresearchgate.netacs.orgtandfonline.comnih.gov HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) in negative mode has been used to determine the mass-to-charge ratio (m/z) of the deprotonated molecule ([M − H]⁻) of this compound. For example, a measured HRESIMS value of m/z 377.1964 [M − H]⁻ corresponds to the calculated mass for the molecular formula C₂₁H₂₉O₆, confirming the elemental composition of this compound. LC-TOFMS has also been used for the structural elucidation of transformation products of beta-acids, demonstrating its utility in analyzing related hop compounds. researchgate.netacs.org
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting product ions. laborveritas.chresearchgate.netbarnys.czresearchgate.netresearchgate.nethopsteiner.us This technique provides characteristic fragmentation patterns that can be used for the identification and differentiation of isomers and related compounds, including this compound derivatives. scielo.brresearchgate.netbarnys.czresearchgate.net MS/MS spectra of oxidized alpha-acid derivatives, including tentatively identified oxidized this compound derivatives, have been reported, showing characteristic fragments resulting from the loss of water or side chains. scielo.br The fragmentation patterns obtained from MS/MS experiments are valuable for confirming proposed structures and for targeted quantification in complex mixtures. researchgate.netresearchgate.nethopsteiner.us
Data Tables
Based on the search results, here is a table summarizing some reported spectroscopic and mass spectrometry data for this compound:
| Technique | Parameter | Value | Conditions | Source |
| UV Spectroscopy | λmax (0.1 N HCl-MeOH) | 226 nm, 282 nm | In 0.1 N HCl-MeOH | |
| UV Spectroscopy | λmax (0.1 N NaOH-MeOH) | 254 nm, 270 nm (shoulder) | In 0.1 N NaOH-MeOH | |
| HRESIMS (negative) | [M − H]⁻ m/z | 377.1964 | Calculated for C₂₁H₂₉O₆: 377.1970 | |
| ¹H NMR | Frequency | 400 MHz | Solvent: CD₃OD | |
| ¹³C NMR | Frequency | 100 MHz | Solvent: CD₃OD | |
| MS/MS | Fragments | [(M-H)-18]⁻, [(M-H)-45]⁻, etc. | Oxidized this compound derivative fragmentation | scielo.br |
Detailed Research Findings
Research utilizing these analytical techniques has provided significant findings regarding this compound:
HRMS analysis has confirmed the molecular formula of this compound as C₂₁H₃₀O₆, with a deprotonated molecular ion [M-H]⁻ at m/z 377.1964.
NMR spectroscopy, including ¹H and ¹³C NMR with 2D techniques like HMQC and HMBC, has been used to assign the signals and elucidate the structure of this compound and related oxidized compounds like 4′-hydroxyallohumulinones.
HPLC coupled with UV detection at 270 nm is a common method for analyzing and quantifying humulinones in hop extracts and beer. newfoodmagazine.commundiconvenius.ptlaborveritas.ch
HPLC-MS and HPLC-MS/MS have been employed to confirm the identity of humulinones and their oxidation products and to monitor their levels in stored hops and beer. researchgate.netresearchgate.netoregonstate.edutandfonline.comresearchgate.net These methods allow for more accurate quantification compared to spectrophotometric methods, especially in complex matrices. newfoodmagazine.comshimadzu.com
Studies using LC-MS and HPLC with UV detection have demonstrated the ability to separate and measure this compound homologs (co-, ad-, and n-humulinone) in beer samples. umsl.edu
HRMS coupled with MS/MS has been shown to be a promising technique for the identification of beer bitter acids, including humulinones, with simple sample preparation and short analysis times. asbcnet.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) for the analysis of polar and thermolabile compounds like this compound. chromatographyonline.comchromatographyonline.comnih.govbarnys.cz ESI generates charged molecules (ions) from the analyte in solution, which are then detected by the mass spectrometer based on their mass-to-charge ratio (m/z). unco.edu
LC-ESI-MS is a powerful tool for the identification and quantification of this compound and its derivatives in complex matrices. nih.govresearchgate.net It provides high sensitivity and selectivity by separating compounds chromatographically before they enter the mass spectrometer. ESI is often operated in negative ion mode for the analysis of hop acids, including humulinones, as they readily form deprotonated molecules ([M-H]-). researchgate.netchromatographyonline.comchromatographyonline.com
HPLC-PDA-ESI/HRMS (High-Resolution Mass Spectrometry) and MS/MS have been used to investigate the oxidation products of alpha acids, including humulinones, and to verify their occurrence in stored hops. researchgate.net This hyphenated technique provides both chromatographic separation and detailed mass spectral information for structural elucidation and quantification.
Selective Ion Monitoring Mass Spectrometry (SIM-MS)
Selective Ion Monitoring (SIM) is a mass spectrometry mode where the instrument is set to detect only specific ion masses (m/z values) that correspond to the target analytes. chromatographyonline.comchromatographyonline.comicpms.czresearchgate.net When coupled with chromatography (LC-SIM-MS or GC-SIM-MS), this technique offers enhanced sensitivity and selectivity for the quantification of specific compounds in a complex mixture. chromatographyonline.comchromatographyonline.comresearchgate.net
For this compound analysis, SIM-MS can be used to selectively monitor the characteristic ions of this compound and its homologs, minimizing interference from other compounds. chromatographyonline.comchromatographyonline.com This is particularly useful for trace analysis or when analyzing samples with complex matrices, such as beer.
A rapid LC-MS method using ESI coupled with SIM-MS has been described for the analysis of humulone (B191422) and isohumulone (B191587) content in beer. chromatographyonline.comchromatographyonline.com While this method primarily focused on humulones and isohumulones, the principle of using ESI-SIM-MS is applicable to humulinones, which are also hop-derived bitter acids. The mass spectrometer can be set to monitor the specific m/z values corresponding to the deprotonated molecular ions of the different this compound homologs. chromatographyonline.comchromatographyonline.com
Table 2: Mass Spectrometry Techniques for this compound Analysis
| Technique | Ionization Mode (Typical) | Detection Mode (Selected) | Application |
| ESI-MS | Electrospray Ionization | Full Scan or SIM | Identification and quantification chromatographyonline.comchromatographyonline.comnih.govbarnys.cz |
| SIM-MS (coupled with LC or GC) | Electrospray Ionization (for LC-MS) | Selective Ion Monitoring | Sensitive and selective quantification chromatographyonline.comchromatographyonline.comresearchgate.net |
Method Development and Validation (e.g., EBC methods 7.7, 7.9, 9.47; ASBC methods)
Analytical methods for the determination of humulinones in hops, hop products, and beer have been developed and validated, frequently employing High-Performance Liquid Chromatography (HPLC). These methods often align with or reference standard procedures established by organizations such as the European Brewery Convention (EBC) and the American Society of Brewing Chemists (ASBC).
EBC method 7.9 is a recommended HPLC method for the analysis of humulinones, typically performed at a wavelength of 270 nm. mundiconvenius.ptlaborveritas.chlaborveritas.ch This method is also used for the simultaneous determination of iso-alpha acids and alpha acids in beer. asbcnet.org Another relevant EBC method is 9.47, which describes a simultaneous HPLC analysis of iso-alpha acids, alpha acids, and humulinones in the brewing process. newfoodmagazine.comshimadzu.com ASBC methods, such as HOPS-14 for the extraction of hops and hop pellets, are also utilized in conjunction with HPLC analysis for this compound determination. mundiconvenius.pthopsteiner.de
Method validation is a crucial step in ensuring the reliability and accuracy of analytical procedures. Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.comresearchgate.netejgm.co.ukmjcce.org.mk Studies have shown that HPLC methods for hop bitter acids, including humulinones, can demonstrate satisfactory precision and accuracy. nih.govchromatographyonline.com For instance, a validated LC-MS/MS method for quantifying hop-derived bitter compounds, including humulinones, reported precision (RSD) below 5.0% and accuracy (recovery) between 86.3% and 118.1%. nih.gov
Development and Application of Calibration Standards (e.g., ICS-Hum1)
Accurate quantification of humulinones relies on the use of appropriate calibration standards. The International Hop Standards Committee (IHSC) plays a key role in the development and release of such standards. brewingscience.de A notable example is ICS-Hum1, which is a purified preparation of the dicyclohexylamine (B1670486) salts of trans-humulinones. newfoodmagazine.comlaborveritas.chlaborveritas.chshimadzu.comasbcnet.org
ICS-Hum1 is specifically designed for the HPLC analysis of humulinones. laborveritas.chbrewingscience.de The concentration of humulinones in ICS-Hum1 is determined by the IHSC and accounts for the three major forms: trans-cothis compound, trans-humulinone, and trans-adthis compound. laborveritas.chlaborveritas.ch When using ICS-Hum1 for HPLC calibration, the total area of the peaks corresponding to these three compounds is typically used. laborveritas.chlaborveritas.ch For methods like EBC 7.9, the area of the trans-cothis compound peak is expected to be approximately 33.2% of the total area of these three peaks, although this can vary with different mobile phases or wavelengths. laborveritas.chlaborveritas.ch
Calibration solutions are commonly prepared by dissolving these standards in a solvent such as methanol (B129727) containing phosphoric acid, followed by dilution with the mobile phase. newfoodmagazine.comshimadzu.com The use of such well-characterized international calibration standards is essential for obtaining consistent and comparable results across different laboratories and studies. brewingscience.de
Photodiode Array (PDA) Detection Strategies
Photodiode Array (PDA) detection is a widely used technique in HPLC for the analysis of hop compounds, including humulinones. mundiconvenius.ptasbcnet.orgchromatographyonline.comshimadzu.com.au PDA detectors allow for the acquisition of full UV-Vis spectra across a range of wavelengths simultaneously, providing valuable information for peak identification and purity assessment in addition to quantification. laborveritas.chshimadzu.com.au
Humulinones exhibit UV spectra that are very similar to those of iso-alpha acids. laborveritas.chlaborveritas.ch This spectral similarity is important to consider when developing and applying HPLC methods with UV or PDA detection, particularly when analyzing complex samples like beer extracts that contain multiple hop-derived compounds. newfoodmagazine.comchromatographyonline.com The typical wavelength used for PDA integration in this compound analysis, particularly with EBC method 7.9, is 270 nm. mundiconvenius.ptlaborveritas.ch
PDA detection enables the simultaneous quantitation of different hop acids, such as humulinones, iso-alpha acids, and alpha acids, after chromatographic separation. asbcnet.org The spectral information obtained from PDA can help distinguish between compounds and assess potential coelutions that might affect accurate quantification when using a single wavelength UV detector. newfoodmagazine.comchromatographyonline.com
Chromatographic Techniques for Separation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. chromatographyonline.comumsl.edu LC-MS is increasingly applied for the analysis of hop-derived compounds, including humulinones, in complex matrices like beer. nih.govchromatographyonline.comumsl.eduumsl.eduhopsteiner.us
LC-MS offers advantages over traditional UV-Vis detection, particularly in its ability to provide structural information through mass analysis and to differentiate compounds with similar chromatographic retention times but different masses. chromatographyonline.com This is especially useful in analyzing the various homologs and isomers of hop acids present in beer. chromatographyonline.comumsl.eduumsl.edu LC-MS methods for hop compounds often utilize electrospray ionization (ESI) in negative ion mode. chromatographyonline.comchromatographyonline.com Selective Ion Monitoring (SIM) can be employed to monitor specific ions corresponding to the deprotonated molecular ions of the target analytes, enhancing sensitivity and selectivity. chromatographyonline.comchromatographyonline.com
LC-MS/MS, or tandem mass spectrometry, provides even greater selectivity and sensitivity by measuring specific fragmentation patterns of the precursor ions. nih.govhopsteiner.us This is particularly valuable for the reliable identification and quantification of a wide range of hop-derived bitter compounds, including humulinones and their potential degradation products. nih.govhopsteiner.usresearchgate.net A validated LC-MS/MS method has been developed for the quantification of numerous hop-derived bitter compounds, demonstrating high sensitivity and a wide quantitative range. nih.gov
Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered an analytical gold standard for high-accuracy quantification, particularly when coupled with mass spectrometry. umsl.eduwikipedia.orgfrontiersin.org This technique involves adding a known amount of a stable isotope-labeled version of the analyte (an internal standard or "spike") to the sample. umsl.eduwikipedia.org
In the context of this compound analysis, SID-MS can be used for absolute quantification by introducing a deuterated this compound standard to the sample. umsl.eduumsl.edu The stable isotope-labeled internal standard behaves chemically identically to the native analyte but can be distinguished by its mass in the mass spectrometer. umsl.edu By measuring the ratio of the native analyte to the isotopically labeled standard, the absolute concentration of the native analyte in the original sample can be accurately determined. umsl.eduwikipedia.org
A key advantage of SID-MS is its ability to compensate for matrix effects and errors that may occur during sample preparation and analysis, as both the native analyte and the internal standard are subjected to the same processes. umsl.edufrontiersin.org This minimizes variations in ionization efficiency and analyte recovery, leading to more accurate and reliable quantification. umsl.eduwikipedia.orgfrontiersin.org While studies have explored the synthesis and use of deuterated isohumulones as internal standards for LC-MS analysis of various hop compounds, including humulinones, the development of specific deuterated this compound standards and validated SID-MS methods for their absolute quantification is an ongoing area of research. umsl.eduumsl.edu
Formation Mechanisms and Degradation Pathways of Humulinone
Oxidative Formation from Alpha-Acids
The formation of humulinones from alpha-acids is a key chemical transformation that occurs in hops, particularly during storage. agraria.com.brappellationbeer.comasbcnet.orgbrauwelt.com This process involves the addition of oxygen to the alpha-acid molecule.
Proposed Chemical Mechanistic Schemes
Humulinones are produced in the laboratory via peroxidation of alpha-acids, suggesting a similar oxidative mechanism occurs in hops. agraria.com.br While a detailed step-by-step chemical mechanistic scheme for humulinone formation in hops is not definitively established in the provided texts, the general consensus is that it arises from the oxidation of alpha-acids. hopsteiner.usresearchgate.net One source suggests the oxidation mechanism from alpha-acids to humulinones in hops might resemble the reaction of isolated alpha-acids with peroxide reagent. kyoto-u.ac.jp
Influence of Aerobic and Anaerobic Environmental Conditions
Oxidation is a primary driver of this compound formation. researchgate.net However, this compound formation can occur even in the near absence of air, particularly following hop pelleting. hopsteiner.usasbcnet.orgagraria.com.br This suggests that while aerobic conditions accelerate the process, other factors can also contribute to this compound formation. Storage under aerobic conditions generally leads to greater degradation of alpha-acids and an increase in oxidation products compared to anaerobic conditions. researchgate.netresearchgate.net
Impact of Temperature and Storage Duration on Formation Kinetics
Temperature and storage duration significantly impact the kinetics of this compound formation. Higher storage temperatures and longer storage times lead to increased formation of humulinones. agraria.com.brbarthhaas.com For example, storing hops at 60 °C for 48 hours showed an increase in humulinones. barthhaas.com this compound formation in vacuum-packed hops was faster at room temperature and slower at colder temperatures. agraria.com.br
Data from storage studies illustrate the impact of temperature and time on the degradation of alpha-acids and the formation of humulinones:
| Storage Temperature (°C) | Storage Duration | Alpha-Acid Degradation | This compound Formation | Source |
| 60 | 48 hours | Decrease | Increase | barthhaas.com |
| 20 | 40 weeks | ~17% (Hallertauer Perle) | Increase | tandfonline.com |
| 40 | 5-8 weeks | 95% (beta- and alpha-acids) | Increase | tandfonline.com |
| 9 | Not specified | Slower formation | Slower formation | hopsteiner.usagraria.com.br |
| 22 | Not specified | Faster formation | Faster formation | hopsteiner.usagraria.com.br |
Role of Hop Storage Index (HSI) in Formation Propensity
The Hop Storage Index (HSI) is a measure used to assess the quality and age of hops. A higher HSI indicates a greater degree of oxidation and degradation. scottjanish.combarthhaas.comresearchgate.netbrewingscience.de There is a positive correlation between HSI and this compound concentration in hops and hop pellets. scottjanish.comhopsteiner.usasbcnet.orgagraria.com.brmbaa.com Hops with a high HSI have higher concentrations of humulinones compared to hops with a low HSI. asbcnet.orgmbaa.com This correlation suggests that oxidative damage during kilning or storage, which contributes to a higher HSI, may encourage this compound formation. agraria.com.br The ratio of this compound concentration to alpha-acid concentration also shows a linear relationship with HSI in hop pellets, and this relationship is variety-dependent. hopsteiner.de
| HSI Classification | Aging Degree (%) | Transformation Degree | This compound Concentration | Source |
| ≤ 0.25 | 0 | Very fresh | Lower | barthhaas.com |
| ≤ 0.31 | ≤ 10 | Freshly picked | Lower | barthhaas.com |
| 0.31-0.40 | 10-21 | Hops of normal storage and processing | Moderate | barthhaas.com |
| 0.40-0.50 | 21-31 | Old Hops | Higher | barthhaas.com |
| 0.50-0.60 | 31-39 | Very old Hops | Higher | barthhaas.com |
| > 0.60 | > 39 | Expired hops | Highest | barthhaas.com |
Catalytic Factors from Hop Matrix Components
While air oxidation is a known pathway for this compound formation, it is considered too slow to account for the levels observed in hop pellets. asbcnet.org It appears there are components within the hop leaf material that facilitate the oxidation and isomerization of alpha-acids to form this compound. hopsteiner.us The crushing of lupulin glands during pelletization exposes the alpha-acids to these facilitating agents, leading to quicker oxidation compared to intact hop cones. barthhaas.com The exact nature of these catalytic factors from the hop matrix components is not fully known. hopsteiner.us
Degradation and Transformation Pathways
Humulinones, once formed, can undergo further degradation and transformation. Studies have identified additional oxidation compounds, such as 4′-hydroxy-allo-n-humulinone and 4′-hydroxy-allocothis compound, which are suggested to be derived from the degradation of humulinones. barthhaas.com These transformation pathways can differ depending on whether they occur during wort boiling or beer aging. kyoto-u.ac.jp Unstable this compound derivatives, such as 4′-hydroxyallohumulinones, can transform into more stable compounds like 4′-hydroxyallo-cis-humulinones and cis-oxyhumulinic acids during the heating process of wort boiling. tandfonline.com
Identification and Characterization of Degradation Products
Research has focused on identifying and characterizing the oxidation and degradation products of hop acids, including humulinones. High-performance liquid chromatography (HPLC) and mass spectrometry (MS/MS) are key analytical techniques used for this purpose. researchgate.netacs.orgsemanticscholar.org
Humulinones themselves are considered major oxidation products of alpha-acids in stored hops. acs.orgsemanticscholar.org Further oxidation of humulinones can lead to the formation of other compounds. Novel 4′-hydroxy-allohumulinones have been identified as oxidative products of humulinones using techniques like NMR spectroscopy and high-resolution mass spectrometry. acs.orgsemanticscholar.org These 4′-hydroxy-allohumulinones have been found to be unstable under beer storage conditions and their transformation contributes to changes in the hard resin composition during beer aging. acs.org
Further degradation of 4′-hydroxyallohumulinones can lead to the formation of cis-oxyhumulinic acids during processes like wort boiling. kyoto-u.ac.jp Novel polycyclic compounds, such as scorpiohumulinols A and B and dicyclohumulinols A and B, have also been identified as degradation products, proposed to form via proton-catalyzed cyclization reactions of 4′-hydroxyallohumulinones. acs.org
Some this compound degradation products have been evidenced by RP-HPLC-MS/MS and appear to be more polar than their precursors based on their retention time. researchgate.netbeer-learning.com
Stability under Varied Chemical Conditions (e.g., pH, thermal processing)
This compound stability is influenced by various chemical conditions, including pH and thermal processing. While specific detailed studies solely focused on this compound's stability across a wide range of pH and thermal conditions were not extensively found in the search results, related research on hop compounds and food processing provides context.
General thermal processing of food products can affect the stability of various compounds, with time-temperature profiles playing a vital role in determining chemical changes. taylorfrancis.comjournalafsj.com High temperatures and extended heating times can lead to the degradation of sensitive compounds. journalafsj.com
Regarding pH, studies on the stability of natural food colors in dairy products indicate that while many are stable to pH changes, some can be affected by heat treatment, particularly at boiling or UHT temperatures. ajol.info The stability of compounds during thermal processing can also be influenced by pH, as seen in the denaturation and aggregation of whey proteins. researchgate.net
While direct, comprehensive data on this compound's stability across a broad spectrum of pH and temperature is limited in the provided search results, the observed loss of humulinones during boiling (thermal processing) and fermentation (varying pH conditions) in beer production indicates their susceptibility to these factors. researchgate.netbeer-learning.com The fact that humulinones are not produced from humulones during wort boiling, unlike hulupones from lupulones, also suggests a difference in their thermal behavior or formation pathways under boiling conditions. researchgate.netbeer-learning.com
Further detailed research is needed to fully characterize the stability profile of this compound under a wide range of specific pH and thermal conditions.
Biochemical Interactions and Molecular Mechanisms Involving Humulinone
Macromolecular Binding Studies
Macromolecular binding studies involving humulinone have primarily focused on its interaction with specific proteins to elucidate the molecular basis of its effects. A key protein investigated in this context is Protein Z (PZ).
Interaction with Specific Proteins (e.g., Protein Z)
Studies have shown that this compound interacts with Protein Z, a component considered important for beer foam. nih.govoregonstate.edu This interaction has been investigated to understand its impact on the functional properties of Protein Z, such as foamability and foam stability. nih.govoregonstate.edu The binding between this compound and Protein Z is primarily driven by hydrogen bonds. nih.govoregonstate.edu Possible binding sites on Protein Z for this compound have been identified through experimental and computational methods. nih.govoregonstate.edu
Elucidation of Binding Affinities and Stoichiometry
The binding affinity and stoichiometry of the interaction between this compound and Protein Z have been determined using techniques such as fluorescence spectroscopy. nih.govoregonstate.edu Fluorescence spectra analysis revealed a specific stoichiometric ratio for the binding of this compound to Protein Z. nih.govoregonstate.edu The binding constant, indicative of the affinity between the two molecules, has also been quantified. nih.govoregonstate.edu
The following table summarizes the binding parameters determined for the interaction between this compound and Protein Z:
| Parameter | Value | Method | Citation |
| Stoichiometric Ratio (this compound:Protein Z) | 4.25 ± 0.48 : 1 | Fluorescence Spectroscopy | nih.govoregonstate.edu |
| Binding Constant (K) | (1.64 ± 0.17) × 10⁵ M⁻¹ | Fluorescence Spectroscopy | nih.govoregonstate.edu |
This data indicates a relatively strong binding affinity between this compound and Protein Z, with multiple this compound molecules interacting with a single Protein Z molecule. nih.govoregonstate.edu
Analysis of Induced Conformational Changes in Interacting Biomolecules
The interaction of this compound with Protein Z has been shown to induce changes in the secondary structure of the protein. nih.govoregonstate.edu Techniques such as Fourier Transform Infrared (FTIR) spectroscopy have been employed to analyze these conformational changes. nih.govoregonstate.edu These structural alterations in Protein Z upon binding with this compound are suggested to contribute to the observed changes in its functional properties, such as enhanced foam stability. nih.govoregonstate.edu
Computational Modeling of Molecular Interactions
Computational methods have been utilized to complement experimental studies and provide a more detailed understanding of the molecular interactions between this compound and proteins.
Molecular Dynamics Simulations for Binding Site Prediction
Molecular Dynamics (MD) simulations have been performed to investigate the interaction between this compound and Protein Z at an atomic level. nih.govoregonstate.edu These simulations help in predicting the specific binding sites of this compound on the Protein Z structure. nih.govoregonstate.edu Based on MD results, possible interaction sites involving specific amino acid residues on Protein Z, such as Asn-37, Ser-292, Lys-290, and Pro-395, have been suggested. nih.govoregonstate.edu MD simulations also provide insights into the nature of the forces driving the interaction, confirming the importance of hydrogen bonding. nih.govoregonstate.edu
Advanced Research Topics and Future Directions in Humulinone Chemistry
Development of Next-Generation Analytical Methodologies
Precise quantification and identification of humulinones and their related oxidation products in complex matrices like hops and beer remain an active area of research. While methods like HPLC with UV detection and LC-MS have been used to separate and measure humulinone homologs, these often provide relative amounts umsl.edu. The development of stable isotope dilution mass spectrometry (SIDA-MS) methods using deuterated standards is being explored to enable more accurate quantification by minimizing matrix effects and differences in ionization efficiency umsl.edu.
HPLC methods suitable for high-pressure analysis with gradient programs have been developed to analyze hydrophilic oxidized compounds, including humulinones, alongside alpha-, beta-, and iso-alpha-acids acs.orgkyoto-u.ac.jp. These methods have been instrumental in proving that humulinones are major oxidation products in aged hops acs.org. Further development of analytical methodologies, potentially incorporating high-resolution mass spectrometry (HRESIMS) and advanced NMR techniques, is essential for identifying and quantifying minor or novel this compound derivatives and degradation products kyoto-u.ac.jpresearchgate.net.
Full Elucidation of Undetermined Formation and Degradation Mechanisms
The formation of humulinones primarily occurs through the oxidation of alpha-acids during hop storage and aging barthhaas.comacs.org. This process can happen relatively quickly in aerobic conditions researchgate.net. This compound formation in hop pellets can occur even in the absence of air asbcnet.org. While oxidation is a known driver, the precise mechanisms by which alpha-acids are converted into humulinones are still being investigated asbcnet.org.
Furthermore, humulinones themselves undergo degradation during brewing processes like boiling, clarification, and fermentation, as well as during beer aging researchgate.nethvg-germany.de. Studies have evidenced this compound degradation products, suggesting they may be more polar than their precursors researchgate.net. Oxidative and non-oxidative degradation pathways for hop bitter substances in beer aging have been differentiated, leading to various degradation products depending on the presence of oxygen hvg-germany.de. For humulinones, proposed degradation pathways include isomerization into hydroxyallohumulinones and further degradation into oxyhumulinic acids during wort boiling researchgate.net. Fully elucidating these complex, and sometimes undetermined, formation and degradation mechanisms is critical for controlling this compound levels and their impact on beer quality and stability kyoto-u.ac.jphvg-germany.de.
Application of Chemoinformatics and Cheminformatics for Predictive Modeling
Chemoinformatics and cheminformatics, disciplines focused on using informatics methods to solve chemical problems, are increasingly relevant in the study of natural products like this compound u-strasbg.frnih.gov. These computational approaches can be applied for predictive modeling related to this compound chemistry.
Areas of application include:
Predicting the formation potential of humulinones based on hop composition and storage conditions.
Modeling the degradation pathways and kinetics of humulinones in different brewing and storage environments.
Predicting the sensory contributions or potential bioactivities of humulinones and their derivatives based on their chemical structures oregonstate.eduasbcnet.orgscottjanish.com.
Utilizing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) analysis to link this compound structure to its properties, such as bitterness intensity or solubility u-strasbg.frnih.gov.
These computational tools can help prioritize experimental research, guide the development of new analytical methods, and optimize hop usage and storage to achieve desired outcomes in brewing imtm.czandreasbender.de.
Exploration of Novel Biotransformation Pathways
Beyond chemical oxidation and degradation, humulinones and their precursors (alpha-acids) can undergo biotransformation, particularly during fermentation with yeast and potentially through the action of other microorganisms researchgate.netbyo.com. Studies investigating the in vitro metabolism of hop-derived bitter acids with liver microsomes have shown that alpha-acids can be biotransformed into humulinones researchgate.netresearchgate.net.
While the focus has often been on the biotransformation of alpha- and beta-acids into compounds like iso-alpha-acids and hulupones, the biological fate of humulinones themselves and the potential for microbial or enzymatic transformations to yield novel compounds are areas for future exploration researchgate.netresearchgate.net. Understanding these biotransformation pathways could reveal new insights into the final chemical profile of beer and potentially uncover novel compounds with interesting properties.
Expanding Fundamental Understanding of Hop-Derived Oxidized Compounds
This compound is part of a broader class of oxidized compounds derived from hops, including hulupones and various other oxidation and degradation products barthhaas.comkyoto-u.ac.jpresearchgate.net. Research into this compound contributes to a larger effort to expand the fundamental understanding of these compounds.
This includes:
Identifying and characterizing the full spectrum of oxidized compounds present in aged hops and beer kyoto-u.ac.jpresearchgate.net.
Investigating the sensory properties of individual this compound homologs (co-, ad-, and n-humulinones) and their oxidation/degradation products, as their bitterness intensity and quality can vary oregonstate.eduasbcnet.orgscottjanish.com.
Exploring potential interactions between humulinones and other beer components, such as proteins, which can influence foam stability researchgate.net.
Studying the physiological effects of humulinones and other oxidized hop acids, as there are limited published studies on this topic kyoto-u.ac.jpresearchgate.net.
Expanding this fundamental understanding is essential for optimizing hop utilization, controlling beer quality and aging characteristics, and potentially identifying novel compounds with beneficial properties.
Q & A
Q. What are the validated analytical methods for identifying and characterizing Humulinone in plant extracts?
Methodological Answer: To isolate and characterize this compound, researchers should employ a combination of High-Performance Liquid Chromatography (HPLC) for separation, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. For reproducible results, ensure solvent systems (e.g., methanol-water gradients) are optimized for polarity matching. Quantification can be achieved via calibration curves using purified standards. Always include triplicate runs to account for instrumental variability .
Q. How can researchers design experiments to optimize this compound synthesis in laboratory settings?
Methodological Answer: Focus on reaction parameters such as solvent selection (e.g., ethanol or DMF for solubility), catalyst efficiency (e.g., enzymatic vs. chemical catalysts), and temperature control. Use Design of Experiments (DoE) to test variables systematically. Purification steps should include column chromatography with silica gel or reverse-phase C18, followed by crystallization. Document yields and purity metrics (e.g., ≥95% by HPLC) to ensure reproducibility .
Q. What are the best practices for quantifying this compound in complex matrices like biological fluids?
Methodological Answer: Use LC-MS/MS for high sensitivity and specificity. Validate methods by assessing recovery rates (spiked samples), linearity (R² > 0.99), and limit of detection (LOD). Internal standards (e.g., isotopically labeled analogs) mitigate matrix effects. For plant extracts, include a sample preparation step with solid-phase extraction to remove interfering compounds .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, dosage ranges). Replicate studies under standardized conditions, controlling for purity (>98%), solvent (e.g., DMSO concentration ≤0.1%), and exposure time. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate mechanisms .
Q. What experimental strategies elucidate this compound’s role in metabolic pathways?
Methodological Answer: Combine isotopic tracing (e.g., ¹³C-labeled this compound) with metabolomics to track incorporation into pathways. Pair this with CRISPR-Cas9 knockout models to identify target genes. Transcriptomic profiling (RNA-seq) can highlight downstream regulatory networks. Validate findings using in vitro enzyme inhibition assays .
Q. How can structural modifications enhance this compound’s bioavailability without compromising activity?
Methodological Answer: Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with modified hydroxyl groups or prenyl chains. Assess solubility (logP values) and permeability (Caco-2 cell assays). Computational modeling (e.g., molecular docking) predicts binding affinity to targets like kinases or receptors. Prioritize analogs with >50% oral bioavailability in rodent models .
Data Reporting and Reproducibility Guidelines
Key Considerations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
